Methyl 2-amino-3-(oxazol-5-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(oxazol-5-yl)propanoate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form an intermediate, which then undergoes cyclodehydration in the presence of sulfuric acid to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
Methyl 2-amino-3-(oxazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Uniqueness
Methyl 2-amino-3-(oxazol-5-yl)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-9-4-12-5/h3-4,6H,2,8H2,1H3 |
InChI Key |
WZTCZCGZBBJEDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN=CO1)N |
Origin of Product |
United States |
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